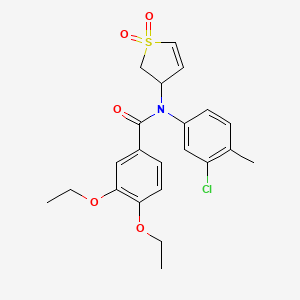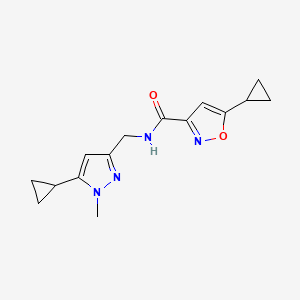![molecular formula C20H18N2O4S2 B2988672 (Z)-4-acetyl-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865175-49-1](/img/structure/B2988672.png)
(Z)-4-acetyl-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazoles are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures . They are known for their wide range of biological activities and are used in the development of various pharmaceuticals .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, a facile access to benzo[d]thiazole-2(3H)-thiones and benzo[d]thiazol-2(3H)-ones has been developed through a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO .Molecular Structure Analysis
The molecular structure of benzothiazoles is characterized by a fused benzene and thiazole ring. The thiazole ring contains a sulfur atom and a nitrogen atom. The specific substituents on the benzothiazole core can greatly influence the properties and potential applications of these compounds .Chemical Reactions Analysis
Benzothiazoles can undergo a variety of chemical reactions due to the presence of the reactive thiazole ring and various substituents. For example, N,N-disubstituted arylhydrazines can react with CS2 to form benzo[d]thiazole-2(3H)-thiones and benzo[d]thiazol-2(3H)-ones .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be influenced by the specific substituents on the benzothiazole core. Parameters for Lipinski’s rule of 5, which are often linked to the pharmacokinetic and metabolic behaviors in the body, can be calculated computationally .Scientific Research Applications
Drug Metabolism and Disposition Studies
Research into compounds like "(Z)-4-acetyl-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide" often involves studying their metabolism and disposition within the body. For instance, a study on the disposition and metabolism of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, revealed insights into the metabolic pathways and excretion methods of similar compounds. These types of studies are crucial for understanding how a drug is processed by the body, which can guide dosing, safety, and efficacy evaluations (Renzulli et al., 2011).
Pharmacological Efficacy and Safety Assessments
Compounds with specific chemical functionalities are often assessed for their pharmacological efficacy and safety. For example, investigations into the diuretic activities of etozolin and reference compounds highlight how structural variations influence pharmacological effects. Research in this area helps in the identification and development of new therapeutic agents with improved efficacy and safety profiles (Biamino, 1977).
Neuropharmacological Applications
Studies on compounds like zonisamide, which share structural similarities with benzothiazole derivatives, explore their potential neuropharmacological applications. Zonisamide's efficacy in treating conditions such as Parkinson's disease due to its multiple modes of action, including dopamine synthesis activation and monoamine oxidase inhibition, suggests that similar compounds could be researched for neuroprotective or neuroenhancement applications (Murata, 2010).
Cancer Research
The development and testing of novel anticancer agents are another potential application area. For instance, MS-275, a benzamide derivative with potent histone deacetylase (HDAC) inhibitory activity, has been investigated in adults with refractory and relapsed acute leukemias. This study highlights the therapeutic potential of such compounds in modifying gene expression to combat cancer (Gojo et al., 2007).
Mechanism of Action
Future Directions
Benzothiazoles continue to be an area of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on the design and synthesis of new benzothiazole derivatives with improved pharmacological profiles, as well as further exploration of their mechanisms of action .
properties
IUPAC Name |
4-acetyl-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S2/c1-4-11-22-17-10-9-16(28(3,25)26)12-18(17)27-20(22)21-19(24)15-7-5-14(6-8-15)13(2)23/h4-10,12H,1,11H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUSZWWGTKMHIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-acetyl-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-2-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2988593.png)



![5-(4-fluorobenzyl)-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2988600.png)
![N-(1-cyanocyclohexyl)-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2988601.png)

![N-(1-Cyanocyclohexyl)-2-[3-(hydroxymethyl)-3-propylpyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2988605.png)
![2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2988606.png)
![N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2988608.png)
![3-bromo-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2988609.png)
![5-{[(3-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2988611.png)
